Decyl hydrogen phthalate

Description

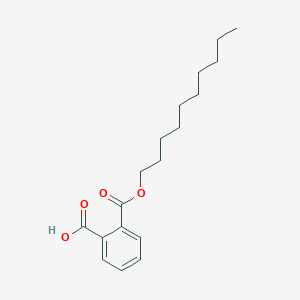

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-decoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-2-3-4-5-6-7-8-11-14-22-18(21)16-13-10-9-12-15(16)17(19)20/h9-10,12-13H,2-8,11,14H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFCILUKYGHITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885271 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24539-60-4 | |

| Record name | 1-Decyl 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24539-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Human Exposure Assessment and Biomonitoring of Phthalate Monoesters

Biomarkers of Exposure to Phthalate (B1215562) Monoesters

Urinary Metabolite Concentrations

Decyl hydrogen phthalate (specifically, its isomer monoisodecyl phthalate, MiDP) is recognized as a direct, hydrolytic monoester metabolite of DiDP. However, studies in animal models have demonstrated that it is only a minor metabolite excreted in urine following exposure to DiDP. nih.gov

The major urinary products of DiDP are secondary, oxidative metabolites, such as mono(carboxy-isononyl) phthalate (MCiNP). nih.gov These oxidized metabolites are considered more abundant and thus better biomarkers for assessing human exposure to DiDP. nih.gov

Human biomonitoring studies, including the National Health and Nutrition Examination Survey (NHANES), have adopted this approach. These large-scale studies measure the urinary concentrations of the oxidative metabolites of DiDP to characterize exposure in the general population. nih.gov Consequently, population-level data on the urinary concentrations of this compound are not collected or reported, making it impossible to generate a data table on its urinary metabolite concentrations. Human biomonitoring data has consistently shown that for high molecular-weight phthalates like DiDP, secondary oxidative metabolites are detected in nearly all urine samples, whereas the primary monoesters are detected infrequently (e.g., in only about 10% of samples). nih.govscispace.com This indicates that the secondary metabolites are much more sensitive and reliable biomarkers for exposure assessment. nih.gov

Due to this lack of specific data, a detailed article that adheres to the requested outline for this compound cannot be constructed.

Detection in Biological Fluids (Blood, Serum, Amniotic Fluid, Breast Milk, Sweat)

The detection and quantification of phthalate metabolites in human biological fluids is the cornerstone of exposure assessment. While numerous studies have successfully measured a wide range of phthalate monoesters in various matrices, specific data for this compound is not widely reported in the scientific literature. nih.govsemanticscholar.org

For non-persistent chemicals like phthalates, which have short biological half-lives, urine is generally the preferred matrix for biomonitoring because the metabolites are found in higher concentrations compared to blood. nih.govumweltbundesamt.de Phthalate metabolites have been measured in a variety of biological fluids, including urine, serum, breast milk, semen, and amniotic fluid. nih.govnih.gov

Analysis of blood, serum, and breast milk presents challenges due to the potential for contamination from collection and storage materials and the presence of enzymes that can hydrolyze phthalate diesters into their monoesters, potentially leading to an overestimation of the internally formed metabolite. umweltbundesamt.deki.se Studies focusing on other high molecular weight phthalates, such as diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), have found that their primary monoester metabolites are often at or below the limit of detection in human samples. nih.gov Instead, secondary, oxidized metabolites are considered more sensitive and reliable biomarkers for these compounds. nih.gov This suggests that even with exposure to the parent compound di-n-decyl phthalate, this compound may not be the most abundant or easily detectable biomarker in biological fluids.

While comprehensive studies have documented the presence of various phthalate metabolites in breast milk and blood, specific concentration data for this compound remains largely absent from these reports. ki.seepa.govnih.gov Similarly, induced perspiration has been studied as a potential excretion route for some phthalates, but specific findings for this compound are not available.

Assessment of Body Burdens Across Demographics (Children vs. Adults, Gender Differences)

Evaluating how chemical exposures differ across population subgroups is a critical component of public health protection. However, due to the lack of widespread detection, a specific assessment of body burdens for this compound across different demographics is not available in the published literature.

General findings from broad phthalate biomonitoring studies consistently show that exposure levels can vary significantly with age and other demographic factors. nih.gov For many phthalates, urinary metabolite concentrations are often higher in children than in adults. nih.govnih.gov This is potentially due to differences in physiology, diet, and age-specific behaviors such as hand-to-mouth activity, which can increase ingestion of contaminated dust. nih.gov Studies have documented these age-related differences for metabolites of common phthalates like DEHP and DBP. nih.govepa.gov

Gender differences in phthalate exposure have also been noted for certain compounds, often linked to the use of personal care products, cosmetics, and feminine hygiene products, which can be significant sources of low molecular weight phthalates. nih.gov Without specific biomonitoring data for this compound, it is not possible to determine if its exposure patterns follow similar demographic trends.

Quantitative Exposure Estimates and Risk Characterization

Quantitative exposure estimation, often derived from biomonitoring data, is a key step in chemical risk assessment. This process involves using metabolite concentrations in biological samples (e.g., urine) to calculate an estimated daily intake (EDI) of the parent compound. nih.gov This estimated intake can then be compared to health-based guidance values, such as a tolerable daily intake (TDI), to characterize potential health risks. nih.gov

There is a significant lack of published research providing quantitative exposure estimates or a formal risk characterization specifically for di-n-decyl phthalate based on biomonitoring of this compound. Regulatory agencies and research bodies tend to focus risk assessment efforts on phthalates that are either used in high volumes, have a greater potential for human exposure, or have demonstrated adverse health effects in toxicological studies. epa.govepa.gov

The process of risk assessment for phthalates is complex, and there is a growing focus on cumulative risk from exposure to multiple phthalates that may have similar toxicological effects, such as anti-androgenicity. nih.govacs.org These cumulative assessments have focused on a specific list of phthalates of concern, which has not typically included di-n-decyl phthalate. Therefore, no specific health-based guidance values or risk characterizations for this compound have been established based on human biomonitoring data.

Toxicological and Health Effects of Phthalate Monoesters

Mechanisms of Toxicity

Endocrine Disruption Pathways

Mono-isodecyl Phthalate (B1215562) (MIDP) is the primary metabolite of Di-isodecyl Phthalate (DIDP). The potential for these compounds to act as endocrine disruptors has been a subject of scientific investigation. Phthalates are known to interfere with the endocrine system through various mechanisms, including interacting with nuclear receptors and modifying hormone synthesis and release. nih.gov

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

Mono-isodecyl Phthalate (MIDP) has been shown to function as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression. nih.gov Specifically, MIDP activates both mouse and human PPARα. In trans-activation assays, MIDP prompted a dose-dependent increase in luciferase activity, indicating receptor activation.

There are notable species-specific differences. Mouse PPARα is generally activated at lower concentrations of MIDP and exhibits a greater response magnitude compared to human PPARα. For instance, a dose-dependent increase in activity was observed with concentrations of ≥3 μM for mouse PPARα, whereas a concentration of ≥30 μM was required to elicit a similar response for human PPARα. nih.gov The activation of PPARα is a key mechanism through which certain phthalates are thought to exert toxic effects, including hepatocarcinogenesis in rodents. nih.gov

| Receptor | Effective Concentration for Response | Relative Potency |

|---|---|---|

| Mouse PPARα | ≥3 µM | Higher |

| Human PPARα | ≥30 µM | Lower |

Oxidative Stress Induction

While extensive research links various phthalate metabolites to the induction of oxidative stress, direct evidence specifically for mono-isodecyl phthalate (MIDP) is limited. Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. nih.gov This imbalance can lead to cellular damage.

Studies on other phthalate monoesters have demonstrated mechanisms of oxidative stress induction. For example, mono-(2-ethylhexyl) phthalate (MEHP) has been shown to increase ROS levels by disrupting the activities of antioxidant enzymes like copper/zinc superoxide (B77818) dismutase (SOD1) and glutathione (B108866) peroxidase (GPX). nih.gov This disruption leads to decreased expression of cell-cycle regulators and may result in inhibited cell growth. nih.gov Although a direct mechanistic link for MIDP remains to be fully elucidated, the established effects of structurally similar compounds suggest a potential pathway for toxicity. nih.govresearchgate.net

Reproductive and Developmental Toxicity

The impact of phthalates on the reproductive system, particularly in males, is a significant area of toxicological research.

Male Reproductive System Impacts (Testicular Atrophy, Sperm Quality, Testosterone (B1683101) Synthesis)

Testicular Atrophy

Testicular atrophy, a decrease in the size of the testes, has been observed following exposure to certain phthalate esters in animal studies. nih.gov For example, dietary administration of monoesters such as monobutyl phthalate (MBP) and mono-2-ethylhexyl phthalate (MEHP) induced severe testicular atrophy in rats. nih.gov This damage is characterized by the degeneration of germ cells and damage to Sertoli cells within the seminiferous tubules. nih.gov However, there is no specific scientific evidence to date linking mono-isodecyl phthalate or its parent compound, di-isodecyl phthalate, to testicular atrophy.

Sperm Quality

Evidence regarding the direct impact of mono-isodecyl phthalate on sperm quality is not currently available. However, studies on structurally similar high molecular weight phthalate monoesters provide some insight. Urinary levels of mono-isononyl phthalate (MNP), for instance, have been significantly associated with lower total sperm counts and concentrations in adult men. nih.gov The same study also linked MNP to morphological changes in sperm, including larger sperm head sizes and a higher percentage of megalo head morphology. nih.gov

Testosterone Synthesis

The effect of phthalates on testosterone synthesis is a key component of their anti-androgenic activity. Many phthalates are known to inhibit fetal testicular testosterone production, which is crucial for the normal development of the male reproductive tract. nih.govoup.com However, studies involving di-isodecyl phthalate (DIDP), the parent compound of MIDP, did not find consistent changes in testosterone biosynthesis in fetuses following in utero exposure. toxstrategies.com This suggests that DIDP and its metabolite MIDP may not share the same potent anti-androgenic properties related to testosterone suppression that have been identified for other phthalates like DBP and DEHP. toxstrategies.comnih.gov

Lack of Specific Research Data Precludes a Detailed Toxicological Article on Decyl Hydrogen Phthalate

An in-depth review of available scientific literature reveals a significant lack of specific research data for the chemical compound this compound (monodecyl phthalate) across a range of toxicological endpoints. Despite a comprehensive search for information pertaining to its effects on the female reproductive system, developmental neurotoxicity, fetal outcomes, and metabolic and endocrine systems, the existing body of research does not provide the detailed findings necessary to construct a thorough and scientifically accurate article based on the requested outline.

The user's specific instructions required a detailed article focusing solely on "this compound" and its impacts as specified in the provided outline. However, the vast majority of published studies on phthalate toxicity concentrate on other compounds, such as Di(2-ethylhexyl) phthalate (DEHP) and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), as well as other phthalate esters like Di-n-butyl phthalate (DnBP) and its monoester, monobutyl phthalate (MBP).

While there is extensive literature on the general health effects of phthalates as a class of endocrine-disrupting chemicals, the specific toxicological profile of this compound remains largely uninvestigated in the context of the detailed subsections requested. For instance, dedicated studies on the impact of this compound on ovarian function, fertility, pregnancy outcomes, developmental neurotoxicity, glucose homeostasis, adipose tissue function, and thyroid hormone homeostasis are not sufficiently available to provide the detailed research findings and data tables required.

To adhere to the strict instructions of focusing solely on this compound and to maintain scientific accuracy, it is not possible to generate the requested article. Introducing data from other phthalates would violate the core requirement of the prompt and would be scientifically inappropriate, as different phthalates can have varying toxicological properties and potencies. Therefore, until more specific research on this compound is conducted and published, a comprehensive article as outlined cannot be responsibly created.

Other Systemic Effects

Hepatotoxicity (Liver Effects)

The liver is a primary target organ for the toxic effects of di(2-ethylhexyl) phthalate (DEHP), the parent compound of this compound. Following ingestion, DEHP is rapidly metabolized to its monoester, mono(2-ethylhexyl) phthalate (MEHP), which is considered the primary active metabolite responsible for many of the observed toxicities. researchgate.net The hepatotoxic effects of DEHP and its metabolites are well-documented in rodent models and are characterized by a range of cellular and molecular changes.

One of the hallmark effects of DEHP and other peroxisome proliferators (PPs) in the rodent liver is the induction of peroxisome proliferation. nih.govunc.edu This involves an increase in the number and size of peroxisomes, which are organelles involved in fatty acid metabolism. nih.govunc.edu This proliferation is associated with a significant increase in the activity of enzymes involved in fatty acid β-oxidation. nih.gov While this is a prominent effect in rats and mice, the response in humans and other primates is considerably weaker. nih.govnih.gov

Exposure to DEHP can lead to hepatomegaly, or enlargement of the liver. researchgate.net This is often a result of both hypertrophy (an increase in cell size) and hyperplasia (an increase in cell number). Studies in rats have shown an increase in hepatocyte diameter following DEHP administration, which may be linked to the proliferation of peroxisomal proteins. researchgate.net

Other observed hepatotoxic effects in animal studies include cellular disorganization, necrosis (cell death), and inflammatory cell infiltration. nih.gov At a molecular level, exposure to DEHP can disturb hepatic lipid metabolism. For instance, in rats fed a high-fat diet, DEHP exposure has been shown to alter the expression of genes involved in lipogenesis and fatty acid oxidation. nih.gov Additionally, DEHP has been found to induce oxidative stress in the liver, leading to increased lipid peroxidation. nih.gov This oxidative stress is thought to be a contributing factor to the observed liver damage. nih.gov

The activation of the nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα) is a key molecular event in DEHP-induced hepatotoxicity in rodents. researchgate.netnih.gov PPARα is a transcription factor that regulates the expression of genes involved in lipid metabolism and peroxisome proliferation. The significant species differences in PPARα activation are thought to underlie the differential susceptibility to DEHP's liver effects. nih.gov

Table 1: Summary of Hepatotoxic Effects of DEHP in Rodent Models

| Effect | Species | Key Findings | Reference |

|---|---|---|---|

| Peroxisome Proliferation | Rat, Mouse | Marked induction of peroxisomal enzyme activity and increase in the number of peroxisomes. nih.govnih.gov | nih.govnih.gov |

| Hepatomegaly | Rat | Increased liver weight and hepatocyte diameter. researchgate.net | researchgate.net |

| Cellular Damage | Rat | Cellular disorganization, necrosis, and inflammatory cell infiltration. nih.gov | nih.gov |

| Oxidative Stress | Rat | Increased lipid peroxidation. nih.gov | nih.gov |

| Altered Lipid Metabolism | Rat | Disturbance in the expression of genes related to fatty acid synthesis and oxidation. nih.gov | nih.gov |

Nephrotoxicity (Kidney Effects)

Emerging evidence suggests that the kidneys are also a target for the toxic effects of phthalates, including DEHP. researchgate.netnih.gov The kidneys play a crucial role in filtering and excreting metabolites of DEHP, such as MEHP, from the body. researchgate.netnih.gov This excretory process can lead to the accumulation of these compounds in renal tissues, potentially causing damage. nih.gov

Studies in adult rats have demonstrated that chronic exposure to DEHP can lead to a higher incidence of focal cysts in the kidneys. nih.gov Furthermore, a significant decrease in kidney function, as measured by creatinine (B1669602) clearance, has been observed in rats receiving DEHP. nih.gov

Recent research has begun to uncover the molecular mechanisms underlying DEHP-induced nephrotoxicity. These mechanisms appear to involve multiple pathways, including the induction of oxidative stress, inflammation, apoptosis (programmed cell death), and DNA damage. nih.govnih.gov Exposure to DEHP has been shown to promote the renal inflammatory response and oxidative stress in mice. nih.gov

In the context of pre-existing kidney conditions, DEHP exposure may exacerbate the damage. For example, in a model of diabetes-induced kidney injury in mice, DEHP exposure was found to worsen the condition, in part by activating the p38MAPK/NF-κB signaling pathway, which is involved in inflammation and oxidative stress. nih.gov While much of the research has been conducted in animal models, some epidemiological studies in humans have suggested a potential association between phthalate exposure and altered kidney function, particularly in children with chronic kidney disease, where it has been linked to increased markers of tubular injury and oxidative stress. plos.org

Table 2: Summary of Nephrotoxic Effects of DEHP

| Effect | Model System | Key Findings | Reference |

|---|---|---|---|

| Focal Cysts | Adult Rats | Significantly higher incidence of focal cysts compared to controls. | nih.gov |

| Decreased Kidney Function | Adult Rats | Significant decrease in creatinine clearance. | nih.gov |

| Oxidative Stress & Inflammation | Mice | Promoted renal inflammatory response and oxidative stress. nih.gov | nih.gov |

| Exacerbation of Kidney Injury | Diabetic Mice | Worsened diabetes-induced kidney injury via p38MAPK/NF-κB pathway. nih.gov | nih.gov |

| Tubular Injury | Human (Children with CKD) | Association with increased markers of tubular injury and oxidative stress. plos.org | plos.org |

Immunological Responses (Inflammatory Cytokines)

Phthalates and their metabolites have been shown to modulate the immune system, with evidence pointing towards effects on both innate and adaptive immunity. nih.govresearchgate.net These immunomodulatory effects can manifest as alterations in the production and secretion of cytokines, which are key signaling molecules in the immune response.

In vitro studies using human peripheral blood mononuclear cells have shown that phthalate diesters and their monoesters can influence cytokine secretion from monocytes/macrophages and T cells. nih.govresearchgate.net Specifically, exposure to certain phthalates has been shown to enhance the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (CXCL8), as well as the anti-inflammatory cytokine Interleukin-10 (IL-10) by monocytes/macrophages. nih.govresearchgate.net Conversely, the secretion of the potent pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) was found to be impaired. nih.govresearchgate.net

Research on the human macrophage-like cell line THP-1 has demonstrated that DEHP can enhance the production of various inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and IL-8. nih.gov This effect was observed at the mRNA and protein levels and was associated with the activation of the NF-κB signaling pathway, a critical regulator of inflammatory responses. nih.gov

Animal studies have also provided evidence for the immunomodulatory effects of phthalates. Perinatal exposure to DEHP in rodents has been shown to alter the inflammatory functions of peritoneal macrophages, leading to suppressed gene expression of TNF-α and IL-1β, while upregulating IL-6 gene expression. frontiersin.org This dysregulation of cytokine production suggests that phthalate exposure could contribute to aberrant immune responses. frontiersin.org The potential for phthalates to promote a T-helper 2 (Th2) type immune response has also been suggested, which could be relevant to the development of allergic diseases. mdpi.com

Table 3: Effects of Phthalates on Inflammatory Cytokine Production

| Cell Type/Model | Phthalate | Effect on Cytokine Secretion | Reference |

|---|---|---|---|

| Human Monocytes/Macrophages (in vitro) | Phthalate diesters and monoesters | Enhanced IL-6, CXCL8, IL-10; Impaired TNF-α. nih.govresearchgate.net | nih.govresearchgate.net |

| Human Macrophage-like cells (THP-1) | DEHP | Enhanced TNF-α, IL-1β, IL-6, IL-8. nih.gov | nih.gov |

| Rodent Peritoneal Macrophages (in vivo) | DEHP (perinatal exposure) | Suppressed TNF-α, IL-1β gene expression; Upregulated IL-6 gene expression. frontiersin.org | frontiersin.org |

Carcinogenesis (Liver Tumors)

Di(2-ethylhexyl) phthalate (DEHP) has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). frontiersin.org This classification is primarily based on evidence from animal studies, which have consistently shown that chronic exposure to high doses of DEHP can induce liver tumors in both rats and mice. nih.govnih.govscilit.comresearchgate.net

The liver tumors observed in rodents following DEHP administration are typically hepatocellular adenomas and carcinomas. nih.govnih.govnih.govscilit.com The incidence of these tumors has been shown to be dependent on both the dose and the duration of exposure. nih.gov It is important to note that DEHP is considered a non-genotoxic carcinogen, meaning it does not directly damage DNA. nih.govfrontiersin.org Instead, its carcinogenic effects are thought to be mediated through other mechanisms.

The primary proposed mode of action for DEHP-induced liver carcinogenesis in rodents involves the activation of PPARα. nih.govnih.gov The sustained activation of PPARα leads to a cascade of events including peroxisome proliferation, altered cell proliferation and apoptosis, and oxidative stress, which collectively contribute to the development of tumors. nih.govfrontiersin.org DEHP has also been shown to act as a tumor promoter in mouse liver, enhancing the development of liver lesions initiated by other carcinogens. nih.gov

While the evidence for DEHP's carcinogenicity in rodents is strong, its relevance to humans is a subject of ongoing debate. nih.govnih.gov This is largely due to the significant species-specific differences in the response to DEHP, particularly with respect to PPARα activation and peroxisome proliferation. nih.govnih.gov

Table 4: Carcinogenic Effects of DEHP in Rodent Liver

| Species | Tumor Types | Key Findings | Reference |

|---|---|---|---|

| Rats (Fischer 344, Sprague-Dawley) | Hepatocellular carcinomas, neoplastic nodules. nih.govscilit.comresearchgate.net | Increased incidence of liver tumors with chronic dietary exposure. nih.govscilit.comresearchgate.net | nih.govscilit.comresearchgate.net |

| Mice (B6C3F1) | Hepatocellular carcinomas, adenomas. scilit.comnih.gov | Increased incidence of liver tumors; DEHP acted as a tumor promoter. scilit.comnih.gov | scilit.comnih.gov |

Species-Specific Differences in Toxicological Responses

There are marked species-specific differences in the toxicological responses to DEHP and its metabolites, which is a critical consideration when extrapolating data from animal studies to assess potential human health risks. nih.govnih.gov These differences are particularly prominent in the context of hepatotoxicity and carcinogenicity.

The most well-characterized species difference relates to peroxisome proliferation. Rodents, such as rats and mice, are highly responsive to the peroxisome-proliferating effects of DEHP, which, as discussed, is a key event in its hepatotoxicity and carcinogenicity in these species. nih.govnih.govnih.gov In contrast, primates, including marmosets and humans, are considered to be much less responsive or even non-responsive to peroxisome proliferators. nih.govnih.gov In vitro studies using cultured hepatocytes from rats, guinea pigs, marmosets, and humans have clearly demonstrated this differential response, with rat hepatocytes showing a robust induction of peroxisome proliferation in response to MEHP, while hepatocytes from the other species showed little to no effect. nih.gov

These species differences are largely attributed to variations in the expression and activity of PPARα. nih.gov The structure and function of PPARα differ between rodents and humans, leading to a lower sensitivity to activation by peroxisome proliferators in humans.

Metabolic differences also contribute to the species-specific toxicological profiles. The biotransformation of DEHP to its active metabolites and their subsequent detoxification and elimination can vary between species, influencing the target organ dose and the resulting toxicity. researchgate.net

While rodent models have been invaluable for identifying the potential hazards of phthalate exposure, the quantitative differences in response highlight the challenges in directly translating these findings to humans. frontiersin.org For instance, while high doses of DEHP are clearly hepatocarcinogenic in rodents, the evidence for a similar effect in humans is lacking, which is consistent with the known species differences in the underlying mode of action. nih.govnih.gov

Table 5: Species-Specific Differences in Response to DEHP

| Toxicological Endpoint | Rodents (Rats, Mice) | Primates (including Humans) | Key Factor |

|---|---|---|---|

| Peroxisome Proliferation | Highly responsive. nih.govnih.govnih.gov | Low to non-responsive. nih.govnih.gov | Differences in PPARα expression and activity. nih.gov |

| Hepatocarcinogenicity | Clear evidence of hepatocellular tumors. nih.govnih.govscilit.com | Evidence is lacking; considered unlikely via the rodent mode of action. nih.govnih.gov | Lower sensitivity of human PPARα to activation. nih.gov |

| Reproductive Toxicity | Sensitive to testicular toxicity. | Less is known, but some effects are presumed to be relevant. | Differences in metabolism and hormonal regulation. |

Metabolism and Toxicokinetics of Phthalate Monoesters

Absorption, Distribution, Metabolism, and Excretion (ADME) Pathways

The ADME of phthalates follows a general pattern characterized by rapid metabolism and elimination. tandfonline.com Phthalate (B1215562) diesters are first hydrolyzed to their corresponding monoesters, which are the primary metabolites and often the biologically active form. nih.govmdpi.com These monoesters can then undergo further oxidative metabolism and are subsequently conjugated, primarily through glucuronidation, to facilitate their excretion. nih.govnih.gov

The initial and crucial step in the metabolism of phthalate diesters is their hydrolysis to the corresponding monoester. tandfonline.comnih.gov This conversion is catalyzed by various non-specific esterases and lipases present in the body, particularly in the gastrointestinal tract and liver. nih.govnih.gov For many phthalates, especially those with longer alkyl chains like di(2-ethylhexyl) phthalate (DEHP), this hydrolysis largely occurs before intestinal absorption. nih.gov This means that the primary form absorbed into the bloodstream is the monoester, such as mono(2-ethylhexyl) phthalate (MEHP). tandfonline.com

The efficiency of this hydrolysis can vary depending on the specific phthalate ester. Short-chain diesters are readily hydrolyzed, while longer-chain compounds also undergo this biotransformation effectively. nih.gov For instance, di-n-butyl phthalate (DBP) and DEHP have been shown to be hydrolyzed to their respective monoesters, mono-n-butyl phthalate (MBP) and MEHP, in human saliva. researchgate.net This initial hydrolysis is a critical activation step, as the resulting monoesters are often considered the primary toxicants. mdpi.com

The general hydrolysis reaction can be represented as: Phthalate Diester + H₂O → Phthalate Monoester + Alcohol

Table 1: Examples of Phthalate Diester Hydrolysis

| Phthalate Diester | Abbreviation | Primary Monoester Metabolite | Abbreviation |

|---|---|---|---|

| Di(2-ethylhexyl) phthalate | DEHP | Mono(2-ethylhexyl) phthalate | MEHP |

| Di-n-butyl phthalate | DBP | Mono-n-butyl phthalate | MBP |

| Diethyl phthalate | DEP | Monoethyl phthalate | MEP |

| Butylbenzyl phthalate | BBzP | Monobenzyl phthalate | MBzP |

Following hydrolysis to the monoester, further metabolism often occurs through phase I oxidative reactions, primarily mediated by the cytochrome P450 (CYP) enzyme system. tandfonline.comnih.govnih.gov These reactions introduce polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, onto the alkyl side chain of the monoester. nih.gov This process increases the water solubility of the metabolite, preparing it for subsequent conjugation and excretion. nih.gov

For example, MEHP, the monoester of DEHP, undergoes extensive oxidative metabolism to form more hydrophilic secondary metabolites. nih.gov These include mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP). nih.gov The formation of these oxidized metabolites is a significant pathway in human metabolism of high-molecular-weight phthalates. nih.gov Computational studies suggest that cytochrome P450 enzymes can catalyze various reactions, including aliphatic hydroxylation, O-dealkylation, and aromatic hydroxylation of phthalates. mdpi.comresearchgate.net The specific CYP isozymes involved can influence the product distribution. mdpi.com

This oxidative metabolism is a key detoxification step, as it facilitates the elimination of the compounds from the body. nih.gov The predominant human metabolic route for high-molecular-weight phthalates like DEHP involves initial hydrolysis to the monoester followed by this oxidative metabolism. nih.gov This mechanism is also thought to be relevant for other phthalates such as di-n-octyl, di-isononyl, and di-isodecyl phthalates. nih.gov

After the formation of phthalate monoesters and their oxidized metabolites, these compounds typically undergo a phase II conjugation reaction before excretion. nih.govnih.gov The most common conjugation pathway is glucuronidation, where uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the metabolite. nih.gov This process significantly increases the water solubility and molecular weight of the metabolites, which facilitates their elimination from the body, primarily in the urine. nih.govresearchgate.net

The extent of glucuronidation can vary among different phthalate monoesters. For more lipophilic monoesters like monobutyl phthalate (mBP), monobenzyl phthalate (mBzP), and mono-2-ethylhexyl phthalate (mEHP), a large proportion is excreted as the glucuronide conjugate. nih.govspringermedizin.de In contrast, more hydrophilic monoesters, such as monoethyl phthalate (mEP), may be excreted to a larger extent in their free, unconjugated form. nih.govspringermedizin.de

Species Differences in Metabolic Pathways and Excretion Profiles

Significant species differences exist in the metabolic pathways and excretion profiles of phthalates. tandfonline.comnih.govnih.gov These differences are important to consider when extrapolating toxicological data from animal models to humans.

One of the most notable differences is in the extent of glucuronidation versus oxidative metabolism. For example, in the metabolism of DEHP, primates (including humans) readily form the glucuronide conjugate of the monoester (MEHP). nih.gov In contrast, rats appear to have a limited capacity to glucuronidate MEHP. nih.gov Instead, rats predominantly metabolize MEHP through oxidation of the remaining alkyl chain, leading to a different profile of urinary metabolites. nih.gov

There are also species differences in the susceptibility to the testicular toxicity of certain phthalates, which may be linked to variations in metabolism. nih.gov For instance, di-n-butylphthalate (DBP) causes severe testicular atrophy in rats and guinea pigs, but only focal atrophy in mice and no significant changes in hamsters. nih.gov The rate of intestinal hydrolysis of DEHP to MEHP was found to be slower in hamsters than in rats, which could contribute to their lower sensitivity. nih.gov

These metabolic differences underscore the importance of selecting appropriate animal models in toxicological studies and exercising caution when using data from one species to predict the metabolic fate and potential toxicity in another. researchsolutions.com

Table 2: Summary of Key Species Differences in Phthalate Metabolism

| Metabolic Process | Primates (including Humans) | Rats | Key Reference(s) |

|---|---|---|---|

| DEHP Metabolism | Hydrolysis to MEHP followed by significant glucuronidation and oxidative metabolism. | Hydrolysis to MEHP followed predominantly by oxidative metabolism of the alkyl chain; limited glucuronidation of MEHP. | nih.gov |

| Primary Excretion Route | Urinary excretion of metabolites. | Urinary and fecal excretion of metabolites. | nih.govnih.gov |

Kinetic Models for Phthalate Biomonitoring

Kinetic models, particularly physiologically based pharmacokinetic (PBPK) models, are valuable tools for understanding and predicting the internal concentrations of phthalates and their metabolites following external exposure. nih.gov These models integrate physiological and biochemical data to simulate the ADME processes of chemicals in the body.

PBPK models have been developed for several phthalates, including DEHP and DBP, in both rats and humans. nih.gov These models can help to:

Estimate internal doses in target tissues.

Extrapolate pharmacokinetic data across different species and exposure routes.

Relate external exposure levels to the concentrations of biomarkers measured in urine or blood.

Human biomonitoring (HBM) data, which involves measuring the concentration of phthalate metabolites in urine, is a common method for assessing human exposure. epa.govepa.gov Kinetic models are used to interpret this HBM data, allowing for the back-calculation of daily intake levels from urinary metabolite concentrations. nih.govresearchgate.net This approach, known as biomonitoring equivalents (BE), helps to place biomonitoring data into a risk assessment context by comparing it to health-based guidance values. nih.gov

The development and refinement of these kinetic models are ongoing. They are essential for improving exposure assessment and understanding the relationship between phthalate exposure and potential health outcomes. nih.govnih.gov

Regulatory and Policy Implications for Phthalate Monoesters

Current Regulatory Frameworks (e.g., REACH, EPA, FDA)

Several international and national bodies have established regulations that directly or indirectly impact decyl hydrogen phthalate (B1215562) by controlling the use of its parent phthalates.

The European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is one of the most comprehensive. Under REACH, several phthalates have been identified as Substances of Very High Concern (SVHC) due to their reproductive toxicity and endocrine-disrupting properties. foodpackagingforum.orgecomundo.eu For example, bis(2-ethylhexyl) phthalate (DEHP), a compound structurally related to parent compounds of decyl hydrogen phthalate, is on the Authorisation List (Annex XIV), meaning it cannot be used without specific permission. foodpackagingforum.orgecomundo.euineris.fr REACH also restricts the use of certain phthalates in consumer goods, particularly in toys and childcare articles, to a concentration of 0.1% by weight. ineris.frsgs.com

In the United States, the Environmental Protection Agency (EPA) is concerned about phthalates due to their toxicity and widespread human and environmental exposure. epa.gov Under the Toxic Substances Control Act (TSCA), the EPA conducts risk evaluations for several high-priority phthalates. epa.gov For instance, the EPA has released a draft risk evaluation for di-ethylhexyl phthalate (DEHP) that identifies unreasonable risks to human health and the environment under certain conditions of use. epa.gov

The Food and Drug Administration (FDA) in the U.S. regulates phthalates in food packaging and cosmetics. In 2022, the FDA revoked the authorization for the food contact use of 23 phthalates due to industry abandonment. chemycal.com However, some phthalates remain approved for specific food contact applications. earthjustice.orgfoodnavigator-usa.com The FDA has also issued guidance recommending that the pharmaceutical industry avoid the use of dibutyl phthalate (DBP) and DEHP as excipients in drug and biologic products due to potential risks of developmental and reproductive toxicity. federalregister.govfda.gov

Concerns over the adverse health effects of phthalates, such as cancer, endocrine disruption, and reduced fertility, have prompted regulatory agencies like the USFDA and the European Chemicals Agency (ECHA) to frequently update their lists of banned or restricted phthalates in consumer products. accustandard.com

Interactive Table: Key Regulatory Actions on Phthalates

| Regulatory Body | Regulation/Action | Key Provisions |

|---|---|---|

| European Union (REACH) | Identification of Substances of Very High Concern (SVHC) | Several phthalates are on the Authorisation List (Annex XIV) due to reproductive toxicity and endocrine-disrupting properties. foodpackagingforum.orgecomundo.euineris.fr |

| European Union (REACH) | Restriction in consumer goods | Use of certain phthalates in toys and childcare articles is restricted to ≤ 0.1% by weight. ineris.frsgs.com |

| United States (EPA) | Toxic Substances Control Act (TSCA) | Conducts risk evaluations for high-priority phthalates to determine unreasonable risks. epa.govepa.gov |

| United States (FDA) | Food Additive Regulations | Revoked authorization for 23 phthalates in food contact applications. chemycal.com Some phthalates remain approved for specific uses. earthjustice.orgfoodnavigator-usa.com |

| United States (FDA) | Guidance for Industry | Recommends avoiding the use of DBP and DEHP as excipients in pharmaceuticals. federalregister.govfda.gov |

Risk Assessment Methodologies for Phthalate Exposure

The assessment of risks associated with phthalate exposure, which leads to the formation of monoesters like this compound, involves several methodologies.

A primary method is human biomonitoring , which involves measuring the concentration of phthalate metabolites in urine. nih.gov This approach is favored because it provides a direct measure of an individual's internal exposure from all sources, and it avoids the issue of contamination that can occur when measuring the parent phthalates in the environment. nih.gov

Cumulative risk assessment (CRA) is another critical methodology. The EPA has proposed a CRA approach for high-priority phthalates, recognizing that people are exposed to multiple phthalates simultaneously. epa.govepa.gov This method considers the combined risk from exposure to different phthalates that may have similar adverse effects.

The hazard quotient (HQ) and hazard index (HI) are commonly used to characterize risk. The HQ is the ratio of the estimated exposure to a single substance to its reference dose (the level of exposure considered safe). An HQ greater than 1 suggests a potential for adverse health effects. The HI is the sum of the HQs for multiple chemicals with similar toxic effects. nih.govnih.gov This approach is used to assess the cumulative risk from exposure to various phthalates. nih.gov

For ecological risk assessment, methodologies include comparing environmental exposure concentrations to aquatic life criteria to derive a hazard quotient. mdpi.com Probabilistic ecological risk assessment is also used to evaluate the potential risks to aquatic organisms. mdpi.com

Development of Exposure Limits and Tolerable Daily Intakes (TDIs)

To protect public health, regulatory agencies and scientific bodies establish exposure limits, such as the Tolerable Daily Intake (TDI) or Reference Dose (RfD) . These values represent the daily intake of a chemical over a lifetime that is believed to be without appreciable risk.

TDIs for phthalates are typically based on their reproductive and developmental effects observed in animal studies. europa.eu For example, the TDI for DEHP has been set at 0.05 mg/kg body weight per day, based on reproductive and developmental effects. europa.eu Similarly, the TDI for DBP is 0.01 mg/kg body weight per day. europa.eu

The U.S. EPA has also established RfDs for various phthalates. For instance, the RfD for DEHP is 20 micrograms/kg body weight/day. nih.gov Studies have shown that a portion of the general population may exceed these established TDI and RfD values for certain phthalates. nih.gov

Interactive Table: Established Exposure Limits for Select Phthalates

| Phthalate | Exposure Limit (TDI/RfD) | Basis for Limit |

|---|---|---|

| Di-(2-ethylhexyl) phthalate (DEHP) | 0.05 mg/kg bw/day (TDI) europa.eu | Reproductive and developmental effects |

| Di-n-butyl phthalate (DBP) | 0.01 mg/kg bw/day (TDI) europa.eu | Effects on the male reproductive system |

| Benzylbutyl phthalate (BBP) | 0.5 mg/kg bw/day (TDI) europa.eu | Effects on reproductive organs |

| Di-isononyl phthalate (DINP) | 0.15 mg/kg bw/day (TDI) europa.eu | Changes in the liver |

| Di(2-ethylhexyl) phthalate (DEHP) | 20 µg/kg bw/day (RfD) nih.gov |

Alternatives Assessment and Replacement Strategies for Phthalates

Due to the health concerns associated with many phthalates, there is a significant effort to identify and use safer alternatives. chemsec.org The push for alternatives is driven by both regulatory pressure and market demand for safer products. chemsec.orgineris.fr

Several non-phthalate plasticizers have emerged as viable alternatives. These include:

DEHT/DOTP (Dioctyl terephthalate) : A popular non-phthalate plasticizer, particularly in the United States, that can replace DEHP and DINP in many applications. chemsec.orgineris.fr

DINCH (Diisononyl cyclohexane-1,2-dicarboxylate) : More commonly used in Europe, DINCH is another alternative to high-molecular-weight phthalates. chemsec.orgineris.fr

Epoxidized soybean oil (ESBO) : This alternative can be used as a plasticizer and a stabilizer in PVC. chemsec.orgineris.fr

Trimellitates (e.g., TOTM - Tris(2-ethylhexyl) trimellitate) : These are used in applications requiring heat resistance, such as wires and cables. ineris.fr

Acetyl tributyl citrate (B86180) (ATBC) : Another alternative plasticizer. ineris.fr

Bio-based plasticizers, derived from plant materials like corn and soy, are also being developed as more environmentally friendly options. umd.edu Another strategy is to avoid the use of materials like PVC that require plasticizers, opting for alternative polymers instead. uml.edu

The process of selecting an alternative involves a thorough assessment to ensure that the substitute is genuinely safer and does not introduce new health or environmental problems—a concept known as avoiding "regrettable substitutions". acs.org Frameworks such as GreenScreen® for Safer Chemicals are used to assess the hazards of chemical alternatives. nih.gov

Interactive Table: Common Alternatives to Phthalate Plasticizers

| Alternative | Chemical Name | Common Applications |

|---|---|---|

| DEHT/DOTP | Dioctyl terephthalate | General purpose plasticizer, can replace DEHP and DINP. chemsec.orgineris.fr |

| DINCH | Diisononyl cyclohexane-1,2-dicarboxylate | Used in a wide range of applications, more common in Europe. chemsec.orgineris.fr |

| ESBO | Epoxidized soybean oil | Plasticizer and stabilizer in PVC, seals for glass jars. chemsec.orgineris.fr |

| TOTM | Tris(2-ethylhexyl) trimellitate | Wires, cables, flooring, packaging where heat resistance is needed. ineris.fr |

| ATBC | Acetyl tributyl citrate | Various plasticizer applications. ineris.fr |

Future Research Directions

Investigation of Decyl Hydrogen Phthalate (B1215562) Specific Toxicological Endpoints

While research exists for phthalates as a class, dedicated studies on the specific toxicological profile of Decyl Hydrogen Phthalate are limited. Future investigations must move beyond general phthalate research and focus on endpoints particularly relevant to this specific compound. Key areas include its potential as an endocrine disruptor, its effects on various organ systems, and its neurodevelopmental toxicity. Elucidating the precise mechanisms of action is crucial for understanding its potential health effects. For instance, further studies are needed to determine if this compound exposure leads to irreversible nerve damage or memory loss, particularly during sensitive periods like pregnancy and infancy nih.gov. Research should also explore its anti-androgenic properties and potential to affect fetal brain development nih.gov.

| Research Area | Key Research Questions | Suggested Methodologies |

| Endocrine Disruption | Does this compound interfere with androgen biosynthesis? What are its effects on hormone receptors? | In vitro receptor binding assays, steroidogenesis assays in cell lines, in vivo rodent studies measuring hormone levels and reproductive organ weights. |

| Organ-Specific Toxicity | What are the primary target organs for this compound toxicity beyond the reproductive system? | Sub-chronic and chronic rodent bioassays with comprehensive histopathological analysis of liver, kidney, and other major organs. |

| Neurodevelopmental Toxicity | Can exposure during critical developmental windows alter brain development and behavior? | Developmental neurotoxicity studies in animal models assessing cognitive function, motor activity, and social behavior after in utero and early-life exposure. |

Cumulative Risk Assessment of Phthalate Mixtures

Humans are not exposed to phthalates in isolation but rather as complex mixtures from various sources. Therefore, assessing the risk of this compound alone is insufficient. Future research must prioritize a cumulative risk assessment (CRA) framework. This involves evaluating the combined effects of simultaneous exposure to multiple phthalates and other chemicals with similar mechanisms of action nih.govnih.gov.

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have begun to implement principles for the cumulative risk assessment of phthalates, recognizing that chemicals with similar health effects should be evaluated together epa.gov. The focus has been on phthalates that act as antiandrogens, interfering with male sexual differentiation nih.gov. A key challenge is to define the criteria for grouping chemicals for a CRA, with a move towards a physiologically based approach rather than narrow toxicological similarity nih.gov. Understanding the combined effects, especially at low doses of each component in a mixture, is a critical area of investigation nih.gov.

Longitudinal Studies on Human Health Outcomes

To understand the real-world health implications of this compound exposure, long-term prospective cohort studies in human populations are essential. These studies should track exposure levels over time, starting from critical developmental windows such as pregnancy, and correlate them with health outcomes later in life nih.govoup.comresearchgate.netamanote.com.

Existing longitudinal studies on other phthalates have provided valuable, though not always conclusive, evidence regarding associations with allergic diseases, pubertal timing, and hormonal changes during pregnancy nih.govoup.comresearchgate.netacs.org. Similar dedicated studies that include biomarkers for this compound are needed. These studies can help clarify the links between exposure and a range of health endpoints, including reproductive, metabolic, and neurodevelopmental disorders researchwithrutgers.com. A significant need exists for more intervention studies to identify effective strategies for reducing exposure, particularly during vulnerable periods like the preconception and perinatal stages nih.gov.

Development of Advanced Analytical and Biomonitoring Techniques

Accurate assessment of human exposure is fundamental to understanding health risks. Future research should focus on developing more sensitive and specific analytical methods for detecting this compound and its metabolites in biological samples (e.g., urine, blood) and environmental media. Improving these techniques will enhance the accuracy of exposure assessment in epidemiological studies and support more precise risk characterization.

Furthermore, identifying specific biomarkers of effect for this compound would represent a significant advancement nih.gov. Unlike biomarkers of exposure, which indicate contact with a chemical, biomarkers of effect signal a biological change in response to that exposure. Developing these biomarkers would provide a crucial link between exposure and potential health outcomes, filling a major data gap in current toxicological profiles for phthalates nih.gov.

Further Exploration of Species-Specific Differences and Human Relevance of Animal Models

Much of the toxicological data on phthalates comes from studies on laboratory animals, primarily rodents nih.gov. While these models are invaluable, there are known species-specific differences in metabolism and sensitivity to phthalates nih.gov. For example, rodents may be more sensitive to certain effects of phthalates than other species researchgate.net.

Future research must rigorously investigate these species-specific differences to improve the extrapolation of animal data to humans. This includes comparative studies on the metabolism and toxicokinetics of this compound across different species, including in vitro models using human cells and tissues. Such research will help refine risk assessments by ensuring that the animal models used are relevant to human health and provide a more accurate prediction of potential risks researchwithrutgers.commdpi.comnih.gov.

Q & A

Basic: What are the recommended laboratory synthesis methods for decyl hydrogen phthalate?

This compound can be synthesized via monoesterification of phthalic anhydride with decyl alcohol under acidic catalysis. A typical protocol involves reacting equimolar amounts of phthalic anhydride and decyl alcohol in a reflux setup with a catalytic amount of sulfuric acid (or another acid catalyst) at 80–100°C for 4–6 hours . Post-reaction, the product is purified via solvent extraction (e.g., using methanol or ethanol) and recrystallization. Reaction thermodynamics (ΔrH° ≈ -37.1 kJ/mol for analogous monoesterifications) should guide energy input optimization .

Basic: What are the critical physicochemical properties of this compound for experimental design?

Key properties include:

- Molecular formula : (inferred from analogous phthalate monoesters) .

- Molecular weight : ~306.4 g/mol (calculated from formula).

- Solubility : Likely polar aprotic solvent-soluble (e.g., methanol, as used in phthalate reference standards) .

- Stability : Susceptible to hydrolysis under alkaline conditions; storage in inert, anhydrous environments is recommended .

Basic: What analytical methods are validated for quantifying this compound in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column or liquid chromatography-tandem MS (LC-MS/MS) are preferred. For GC-MS, derivatization (e.g., silylation) may enhance volatility. Calibration standards prepared in methanol (e.g., 1,000 µg/mL stock solutions) ensure precision . Matrix-matched calibration is critical for environmental or biological samples to account for interference .

Advanced: How can researchers resolve contradictions in toxicity data for this compound?

Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo studies) or exposure doses. To address this:

- Conduct systematic reviews with inclusion criteria prioritizing studies using OECD guidelines or EPA protocols .

- Perform dose-response meta-analyses to identify threshold effects.

- Reconcile discrepancies by contacting authors for raw data or methodological details (e.g., purity of test compounds) .

Advanced: What experimental models are suitable for assessing endocrine disruption potential?

- In vitro : Use ER/AR transcriptional activation assays (e.g., MCF-7 cells for estrogenicity) .

- In vivo : Zebrafish embryo assays (OECD TG 236) to evaluate developmental toxicity and hormone axis interference .

- Computational : Molecular docking simulations to predict binding affinity for nuclear receptors (e.g., PPARγ) .

Advanced: How to evaluate environmental persistence and degradation pathways?

- Aerobic biodegradation : Use OECD 301B tests with activated sludge; monitor via CO₂ evolution .

- Hydrolysis studies : Conduct pH-dependent experiments (pH 4–9) at 25–50°C to assess ester bond stability .

- Advanced analytics : Employ LC-QTOF-MS to identify degradation products (e.g., phthalic acid, decyl alcohol) .

Advanced: What methodologies identify degradation intermediates in environmental samples?

- Non-targeted analysis : Use high-resolution MS (HRMS) with suspect screening for phthalate metabolites .

- Isotope labeling : Incorporate -labeled this compound to track biodegradation pathways .

- Synchrotron-based techniques : X-ray absorption spectroscopy (XAS) to study adsorption onto soil/mineral surfaces .

Advanced: What are the current data gaps in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.